molecular formula C17H18N2O5S B163198 N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 236403-25-1

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B163198
CAS No.: 236403-25-1
M. Wt: 362.4 g/mol
InChI Key: PPELJLBDXLMTEW-UHFFFAOYSA-N
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Description

MMP-8 Inhibitor I is a selective inhibitor of the neutrophil collagenase matrix metalloproteinase-8 (MMP-8) with an IC50 value of 4 nM. This inhibitor does not target the activities of other MMPs in vitro. MMP-8 cleaves interstitial collagens and has exhibited activity in atherosclerotic plaques, angiogenesis, and stem cell mobilization. Additionally, MMP-8 expression is observed in normal mammary epithelial cells, whereas a loss of expression is observed in human ductal carcinoma in situ and the deletion of MMP-8 accelerates tumor onset in a mouse model of aggressive breast cancer.

Scientific Research Applications

Synthesis and Application in Heterocyclic Derivatives

  • Xu Liu et al. (2016) reported the synthesis of heterocyclic derivatives using a visible-light-promoted reaction, potentially relevant to the study of N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide. This process involves a tandem radical cyclization and sulfonylation reaction, indicating a method for creating complex molecular structures in organic chemistry (Xu Liu et al., 2016).

Nucleophilic Amination Reagents

  • J. Sączewski et al. (2011) utilized hydroxylamine-O-sulfonic acid as an effective nucleophilic amination reagent, a method that could be applied to the synthesis of compounds related to this compound. This research demonstrates the utility of these compounds in synthesizing heteroaromatic hydroxylamine-O-sulfonates, which could be relevant for various pharmacological applications (J. Sączewski et al., 2011).

Pictet–Spengler Reaction

  • Jian Liu et al. (2006) explored the synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine], utilizing the N-sulfonyl Pictet–Spengler reaction. This study is relevant as it demonstrates the use of N-sulfonyl groups in facilitating key organic reactions, which is a crucial aspect in the study of compounds like this compound (Jian Liu et al., 2006).

Histone Deacetylase Inhibitors

  • Yi-Min Liu et al. (2015) developed 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors. These compounds show promise in the treatment of prostate cancer, indicating potential therapeutic applications for similar sulfonyl-containing compounds (Yi-Min Liu et al., 2015).

Properties

IUPAC Name

N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-24-14-6-8-15(9-7-14)25(22,23)19-11-13-5-3-2-4-12(13)10-16(19)17(20)18-21/h2-9,16,21H,10-11H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPELJLBDXLMTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 2
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 3
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 4
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 5
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide
Reactant of Route 6
N-hydroxy-2-(4-methoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

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